Necrostatin-7

Übersicht

Beschreibung

Necrostatin-7 ist ein niedermolekularer Inhibitor der Nekroptose, einer Form des programmierten Zelltods, die morphologisch der Nekrose ähnelt. Nekroptose unterscheidet sich von der Apoptose und wird durch Rezeptor-interagierende Proteinkinasen vermittelt. This compound wurde als ein potenter Inhibitor der Nekroptose identifiziert und hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Biologie und Medizin, als vielversprechend erwiesen .

Wirkmechanismus

Target of Action

Necrostatin-7, like other necrostatins, primarily targets proteins involved in the necroptosis signaling pathway . The core components of this pathway are Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins are considered the most promising targets for therapeutic intervention .

Mode of Action

This compound acts via allosteric blockade of receptor-interacting protein 1 (RIPK1) kinase . This action prevents the formation of the necrosome complex and the execution of the necroptotic program . The necrosome complex is a crucial part of the necroptosis signaling pathway, and its formation is dependent on the kinase activity of RIPK1 .

Biochemical Pathways

This compound affects the necroptosis signaling pathway, which is a form of caspase-independent programmed cell death . The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as MLKL, which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .

Result of Action

The result of this compound’s action is the inhibition of necroptosis, a type of cell death that triggers innate immune responses by rupturing dead cells and releasing intracellular components . By blocking the formation of the necrosome complex, this compound prevents the execution of the necroptotic program, thereby inhibiting this form of cell death .

Action Environment

The action of this compound, like other necroptosis inhibitors, can be influenced by various environmental factors. For instance, the presence of signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) can initiate the activation of necroptosis . Therefore, the presence or absence of these signals in the environment can influence the efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Necrostatin-7 plays a crucial role in biochemical reactions by inhibiting necroptosis . It interacts with key proteins involved in necroptosis, such as receptor-interacting protein kinases (RIPKs) . Unlike other necrostatins, this compound does not inhibit RIP1 kinase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting necroptosis, a form of cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to suppress catabolism both in vivo and in vitro .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key proteins in the necroptosis pathway . It exerts its effects at the molecular level by inhibiting necroptosis, but it does not inhibit the kinase activity of RIP1 . This suggests that this compound may target another regulatory molecule in the necroptosis pathway .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been shown to have antioxidant activity in a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, a modest dose of this compound has been shown to inhibit RIPK1/RIPK3 in HGF-induced cardiac fibrosis

Metabolic Pathways

This compound is involved in the necroptosis pathway, which is a type of programmed cell death . It interacts with key proteins in this pathway, such as RIPKs

Transport and Distribution

It is known that this compound can inhibit necroptosis, which suggests that it may interact with key proteins in this pathway

Subcellular Localization

Given its role in inhibiting necroptosis, it is likely that this compound interacts with proteins in specific compartments or organelles involved in this pathway

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Necrostatin-7 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung funktioneller Gruppen. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

- Bildung der Kernstruktur durch eine Reihe von Kondensationsreaktionen.

- Einführung funktioneller Gruppen durch Substitutionsreaktionen.

- Reinigung und Isolierung des Endprodukts durch Kristallisation oder Chromatographie .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Wichtige Überlegungen sind die Wahl der Lösungsmittel, die Temperaturkontrolle und die Reaktionszeit. Die industrielle Produktion umfasst auch strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Necrostatin-7 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen von this compound modifizieren und seine chemischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen werden häufig verwendet, um verschiedene funktionelle Gruppen in das this compound-Molekül einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung oxidierter Derivate mit veränderter biologischer Aktivität führen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Biologie: Es wird verwendet, um die Mechanismen der Nekroptose und ihre Rolle in verschiedenen biologischen Prozessen zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität von Rezeptor-interagierenden Proteinkinasen hemmt, insbesondere Rezeptor-interagierende Proteinkinase 1 und Rezeptor-interagierende Proteinkinase 3. Diese Kinasen sind Schlüsselkomponenten des Nekroptose-Signalwegs. Durch die Hemmung dieser Kinasen verhindert this compound die Bildung des Nekrosomenkomplexes und die anschließende Ausführung des nekroptotischen Zelltods .

Wissenschaftliche Forschungsanwendungen

Necrostatin-7 has a wide range of scientific research applications, including:

Biology: It is used to study the mechanisms of necroptosis and its role in various biological processes.

Industry: This compound is used in the development of pharmaceuticals and as a research tool in drug discovery.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Necrostatin-1: Ein weiterer potenter Inhibitor der Nekroptose, jedoch mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

Necrostatin-3: Ähnlich wie Necrostatin-1, jedoch mit Modifikationen, die seine Potenz und Selektivität verbessern.

Necrostatin-5: Ein strukturell unterschiedlicher Nekroptose-Inhibitor mit einzigartigen Eigenschaften.

Einzigartigkeit von Necrostatin-7

This compound ist in seiner Struktur und seiner Fähigkeit, die Nekroptose zu hemmen, ohne andere Formen des Zelltods zu beeinflussen, einzigartig. Seine einzigartige chemische Struktur ermöglicht spezifische Wechselwirkungen mit Rezeptor-interagierenden Proteinkinasen, was es zu einem wertvollen Werkzeug für die Untersuchung der Nekroptose und die Entwicklung neuer Therapeutika macht .

Eigenschaften

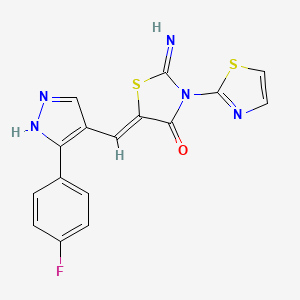

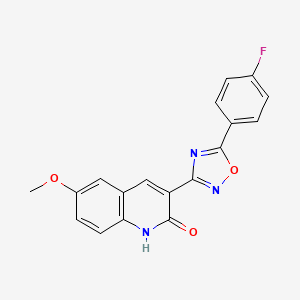

IUPAC Name |

(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7-,18-15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJGLNVGTJLIRV-KBEFMPHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361283 | |

| Record name | STK763743 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351062-08-3 | |

| Record name | STK763743 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351062-08-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

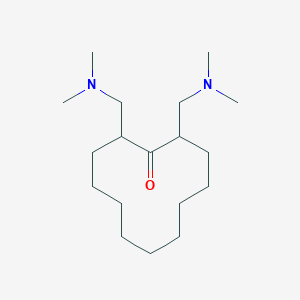

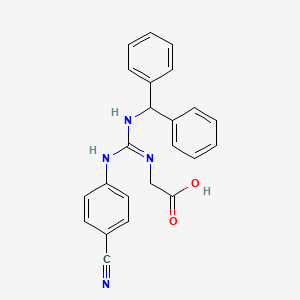

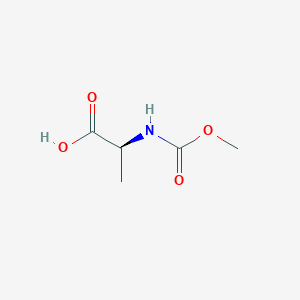

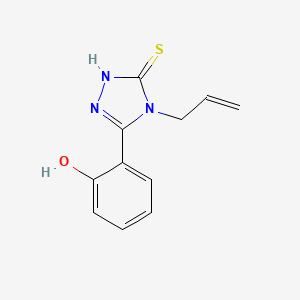

Feasible Synthetic Routes

Q1: How does Necrostatin-7 exert its cardioprotective effects?

A1: this compound is known to inhibit necroptosis, a programmed cell death pathway that displays characteristics of necrosis. [] While its exact mechanism of action in the context of myocardial infarction requires further investigation, studies show that this compound administration prior to permanent coronary occlusion in rats led to:

- Reduced infarct size and scar length in the left ventricle: This suggests this compound may limit the extent of myocardial damage following coronary occlusion. [, , ]

- Decreased plasma levels of N-terminal pro-brain natriuretic peptide (NT-proBNP): This indicates improved left ventricular function and reduced cardiac stress. [, , ]

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A2: While the provided abstracts don't delve into the specific SAR of this compound, one article mentions a "Structure-activity relationship study of a novel necroptosis inhibitor, this compound." [] This suggests ongoing research focusing on understanding how modifications to the this compound structure impact its activity, potency, and selectivity. Further investigation into this published research and related literature is necessary to gain a comprehensive understanding of the SAR.

Q3: What are the potential in vivo applications of this compound based on the current research?

A3: The research primarily highlights the potential of this compound as a cardioprotective agent. Preclinical studies in rat models of permanent coronary occlusion demonstrate its ability to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)

![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)